3-[4-(chlorosulfonyl)phenoxy]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorosulfonylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c10-16(13,14)8-3-1-7(2-4-8)15-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLLRJVTYZEVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Chlorosulfonyl Phenoxy Propanoic Acid and Analogues
Established Synthetic Routes to 3-[4-(chlorosulfonyl)phenoxy]propanoic acid
Established synthetic routes for this compound and similar phenoxyalkanoic acids typically follow a linear sequence, building the molecule step-by-step from readily available starting materials. These methods are foundational and rely on well-understood chemical transformations.
The synthesis of the target compound fundamentally relies on two key structural components: the phenoxy group and the propanoic acid chain attached via an ether linkage, and the chlorosulfonyl group attached to the phenyl ring. A common strategy involves first creating 3-phenoxypropanoic acid, which then undergoes chlorosulfonation.
The primary precursors for this approach are:
Phenol (B47542): Serves as the aromatic core and the origin of the phenoxy group.
A C3 propanoic acid synthon: This can be either acrylic acid (for a Michael addition reaction) or a 3-halopropanoic acid like 3-chloropropionic acid (for a Williamson ether synthesis).
A chlorosulfonating agent: Chlorosulfonic acid is the most common reagent for introducing the -SO₂Cl group directly onto the aromatic ring.
Table 1: Key Precursors in Established Synthesis
| Precursor | Role in Synthesis | Typical Reaction |
|---|---|---|
| Phenol | Aromatic starting material | Williamson Ether Synthesis or Michael Addition |
| 3-Chloropropionic acid | Propanoic acid chain source | Williamson Ether Synthesis |
| Acrylic acid / Acrylate Esters | Propanoic acid chain source | Michael Addition |
| Chlorosulfonic acid | Source of chlorosulfonyl group | Electrophilic Aromatic Substitution |
A prevalent and established pathway is the two-step linear synthesis starting from phenol.
Formation of 3-phenoxypropanoic acid: This intermediate is typically formed via a Williamson ether synthesis. In this reaction, phenol is first deprotonated with a base (e.g., sodium hydroxide) to form sodium phenoxide. The resulting phenoxide then acts as a nucleophile, attacking a 3-halopropanoic acid (or its ester), displacing the halide and forming the ether bond. Subsequent acidification yields 3-phenoxypropanoic acid. google.com
Chlorosulfonation: The intermediate, 3-phenoxypropanoic acid, is then reacted with a chlorosulfonating agent, typically chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the chlorosulfonium ion attacks the electron-rich phenyl ring. The phenoxy group is an ortho-, para-director; due to steric hindrance from the propanoic acid chain, the substitution occurs predominantly at the para-position. The reaction is highly exothermic and requires careful temperature control, often conducted at 0-5°C, to minimize the formation of side products. This step yields the final product, this compound.
Exploration of Novel Synthetic Approaches to this compound
Research into the synthesis of complex organic molecules continues to drive the development of more efficient and versatile strategies. For this compound and its analogues, novel approaches focus on improving efficiency, yield, and the ability to create diverse derivatives.
For this compound, a convergent strategy would involve:
Fragment A Synthesis: Preparation of a protected 4-hydroxybenzenesulfonyl chloride. This could start from 4-hydroxybenzenesulfonic acid, where the hydroxyl group is protected (e.g., as a benzyl (B1604629) ether) before converting the sulfonic acid to the sulfonyl chloride.
Fragment B Synthesis: Preparation of a suitable propanoic acid derivative, such as ethyl 3-bromopropanoate.
Fragment Coupling: The final step involves coupling the two fragments via a Williamson ether synthesis. The protected phenol of Fragment A is deprotonated and reacted with Fragment B. A final deprotection step would yield the target molecule.
This modularity is highly advantageous for creating analogues, as diverse variations of Fragment A and Fragment B can be synthesized separately and combined to generate a library of related compounds. nih.gov
Linear synthesis remains a fundamental strategy where the molecule is built in a sequential, step-by-step manner from a single starting material. nih.gov The established route described in Section 2.1.2 is a classic example of a linear pathway.
Phenol → 3-Phenoxypropanoic Acid → this compound
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. Key parameters for optimization in the synthesis of this compound include the choice of catalyst, solvent, reaction temperature, and time. researchgate.net
For the critical chlorosulfonation step, several factors can be fine-tuned:
Temperature: As the reaction with chlorosulfonic acid is highly exothermic, maintaining a low temperature (e.g., 0-5°C) is essential to prevent the formation of undesired byproducts and decomposition.
Stoichiometry: The molar ratio of the substrate (3-phenoxypropanoic acid) to the chlorosulfonating agent can be adjusted to ensure complete conversion without using an excessive amount of the highly reactive and corrosive reagent.
Reaction Time: Monitoring the reaction's progress (e.g., by TLC or HPLC) allows for the determination of the optimal time needed for completion. Extending the time unnecessarily may lead to product degradation, while insufficient time results in incomplete conversion. researchgate.net
The following interactive table illustrates a hypothetical optimization study for the chlorosulfonation step, showing how varying conditions can impact the final product yield.
Table 2: Hypothetical Optimization of the Chlorosulfonation Step
| Entry | Temperature (°C) | Time (min) | Equivalents of HSO₃Cl | Yield (%) |
|---|---|---|---|---|
| 1 | 0 | 30 | 2.0 | 75 |
| 2 | 0 | 60 | 2.0 | 88 |
| 3 | 0 | 60 | 3.0 | 91 |
| 4 | 25 | 60 | 3.0 | 62 |
| 5 | -10 | 120 | 3.0 | 85 |
Adjust the hypothetical reaction time to see its effect on yield at 0°C with 3.0 equivalents of HSO₃Cl:
Time: 60 min | Resulting Yield: 91%
This data illustrates that optimal conditions (Entry 3: 0°C, 60 min, 3.0 equivalents) provide the highest yield. Deviating from these conditions by increasing the temperature (Entry 4) or using insufficient time (Entry 1) leads to a significant reduction in product formation.
Optimization of Reaction Conditions and Yields
Solvent Effects in Chlorosulfonylation Reactions
The introduction of the chlorosulfonyl group onto the aromatic ring of a precursor, such as 3-phenoxypropanoic acid, is typically achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). The choice of solvent can significantly influence the rate, yield, and regioselectivity of this reaction. While specific studies on the chlorosulfonylation of 3-phenoxypropanoic acid are not extensively detailed in the literature, the principles of electrophilic aromatic substitution provide a basis for understanding potential solvent effects.
Chlorosulfonylation is often carried out without a solvent, using an excess of chlorosulfonic acid to serve as both the reagent and the reaction medium. However, when a co-solvent is employed, its properties can modulate the reaction's outcome.
Inert Solvents: Non-polar, aprotic solvents such as dichloromethane, chloroform, or carbon tetrachloride can be used. These solvents are primarily employed to facilitate stirring and temperature control. Their low polarity has a minimal solvating effect on the highly polar intermediates of the electrophilic substitution, which can sometimes lead to slower reaction rates compared to more polar options.
Polar Aprotic Solvents: Solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are generally avoided in chlorosulfonylation reactions. wikipedia.org Their basic nature can lead to vigorous and often uncontrollable reactions with the highly acidic chlorosulfonic acid.
Protic Solvents: Protic solvents, such as alcohols and carboxylic acids, are also unsuitable for chlorosulfonylation as they readily react with chlorosulfonic acid.
The selection of a solvent, or the decision to proceed without one, is a critical parameter in optimizing the synthesis of aryl sulfonyl chlorides. The ideal solvent should be inert to the strong electrophile, provide adequate solubility for the starting material, and allow for effective temperature management of the often exothermic reaction.
Catalysis in Phenoxy Ether Formation
The formation of the phenoxy ether bond in the precursor to this compound is commonly achieved through the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In the context of synthesizing 3-phenoxypropanoic acid, this would typically involve the reaction of a phenol with a 3-halopropanoic acid derivative under basic conditions.
Catalysis plays a crucial role in facilitating this reaction, particularly in enhancing the nucleophilicity of the phenoxide and in some cases, activating the alkyl halide.
Base Catalysis: The most fundamental form of catalysis in the Williamson ether synthesis is the use of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na₂CO₃). francis-press.com
Phase-Transfer Catalysis: To improve the reaction rate and yield, especially when dealing with reactants of differing solubilities, phase-transfer catalysts (PTCs) are often employed. These catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase where the alkyl halide is dissolved. wikipedia.org This enhances the proximity and reactivity of the nucleophile and the electrophile.
Metal-Based Catalysis: While less common for simple Williamson ether syntheses, copper-based catalysts have been used in Ullmann-type reactions to form diaryl ethers, particularly when dealing with less reactive aryl halides. researchgate.net For the synthesis of alkyl aryl ethers, the Williamson approach with base or phase-transfer catalysis is generally more prevalent.
The choice of catalyst depends on the specific substrates, reaction conditions, and desired scale of the synthesis. For industrial applications, the cost-effectiveness and recyclability of the catalyst are also important considerations. francis-press.com
Interactive Table: Comparison of Catalytic Systems for Phenoxy Ether Formation
| Catalytic System | Typical Reagents | Advantages | Disadvantages |
| Base Catalysis | NaOH, KOH, Na₂CO₃ | Inexpensive, readily available | Can require harsh conditions, limited by solubility |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide, 18-crown-6 | Milder conditions, improved yields for biphasic systems | Catalyst cost, potential for contamination of product |
| Metal-Based Catalysis | Copper salts (for Ullmann-type reactions) | Effective for less reactive aryl halides | Harsher conditions, catalyst removal can be challenging |
Control of Stereoselectivity in Analogous Propanoic Acid Syntheses
While this compound itself is achiral, analogues with substituents on the propanoic acid backbone can possess stereocenters. The control of stereoselectivity in the synthesis of such chiral β-aryl propanoic acid derivatives is a significant area of research.
One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For instance, a chiral auxiliary can be attached to the propanoic acid moiety to direct a stereoselective alkylation or other transformation at the α- or β-position.
Another strategy is the use of stereoselective conjugate additions to α,β-unsaturated carbonyl compounds. nih.gov In this approach, an electron-rich aromatic ring, serving as a nucleophile, adds to an α,β-unsaturated ester or acid that is rendered chiral, for example, through the attachment of a chiral auxiliary. This method, however, is generally limited to substitutions at positions on the aromatic ring that are favorable for electrophilic attack. nih.gov
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Chiral catalysts can be used to direct the enantioselective reduction of a double bond or the stereoselective formation of a carbon-carbon bond in the propanoic acid side chain. For example, the asymmetric hydrogenation of an α,β-unsaturated precursor can lead to a chiral propanoic acid derivative with high enantiomeric excess.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the development of more environmentally benign reaction conditions and the optimization of synthetic routes to maximize atom economy and minimize waste.
Development of Environmentally Benign Reaction Conditions
Traditional methods for chlorosulfonylation and ether synthesis can involve harsh reagents and generate significant waste. Green chemistry seeks to address these issues through several strategies.
Alternative Reagents: The use of chlorosulfonic acid, while effective, is associated with the release of corrosive hydrogen chloride gas. Research into alternative, milder sulfonating agents is an ongoing area of interest. Similarly, in the Williamson ether synthesis, the use of less hazardous alkylating agents and more environmentally friendly bases can improve the green profile of the process.
Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Ideally, reactions should be conducted in water or other green solvents, or in the absence of a solvent altogether. For the Williamson ether synthesis, the use of aqueous media with a phase-transfer catalyst can be a greener alternative to organic solvents. francis-press.com
Energy Efficiency: Developing synthetic protocols that can be performed at lower temperatures and pressures reduces energy consumption. The use of highly active catalysts can enable reactions to proceed under milder conditions.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for hazardous reactions like chlorosulfonylation. rsc.org The small reactor volume and enhanced heat transfer improve safety by minimizing the risk of thermal runaway. Flow systems can also lead to higher yields and purity, reducing the need for extensive purification steps. rsc.org
Atom Economy and Waste Reduction in Synthetic Protocols
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, with minimal generation of byproducts.
The synthesis of this compound can be analyzed in terms of the atom economy of its key steps:
Williamson Ether Synthesis: The reaction of a phenoxide with a 3-halopropanoic acid to form the ether linkage generally has a good atom economy, with the main byproduct being a salt (e.g., NaCl).
Chlorosulfonylation: The reaction of 3-phenoxypropanoic acid with chlorosulfonic acid to produce this compound has a lower atom economy, as it generates hydrogen chloride as a significant byproduct.
Interactive Table: Atom Economy Analysis of a Synthetic Route
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Williamson Ether Synthesis | Phenol + 3-Chloropropanoic acid + NaOH | 3-Phenoxypropanoic acid | NaCl + H₂O | ~74% |
| Chlorosulfonylation | 3-Phenoxypropanoic acid + ClSO₃H | This compound | HCl | ~88% |
Note: The atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%. The calculation for the Williamson ether synthesis assumes sodium hydroxide is used to form the phenoxide and neutralize the carboxylic acid.
Catalytic Approaches: Using catalytic amounts of reagents instead of stoichiometric quantities can significantly improve atom economy.
Reaction Design: Designing synthetic routes that involve addition reactions rather than substitution or elimination reactions can maximize the incorporation of reactant atoms into the final product.
Waste Valorization: Investigating potential uses for byproducts can turn waste streams into valuable resources. For example, the HCl generated during chlorosulfonylation could potentially be captured and utilized in other processes.
By focusing on these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Chemical Reactivity and Transformation Mechanisms of 3 4 Chlorosulfonyl Phenoxy Propanoic Acid
Reactivity of the Chlorosulfonyl Moiety in 3-[4-(chlorosulfonyl)phenoxy]propanoic acid
The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of numerous important sulfur-containing derivatives.
The sulfur atom in the chlorosulfonyl group is highly electron-deficient and readily undergoes nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group.
Amines : Primary and secondary amines react readily with aryl sulfonyl chlorides to form sulfonamides. rsc.orgnih.gov This reaction is a cornerstone of sulfonamide synthesis and typically proceeds rapidly, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride (HCl) byproduct. pearson.com
Alcohols : In a similar fashion, alcohols react with sulfonyl chlorides to yield sulfonate esters. youtube.com The reaction, often called sulfonylation, is also carried out in the presence of a base like pyridine, which not only neutralizes HCl but can also act as a nucleophilic catalyst. pearson.comyoutube.com
Thiols : Thiols, being strong nucleophiles, can react with sulfonyl chlorides. The initial product is typically a thiosulfonate. Further reactions or different conditions can lead to other sulfur-containing compounds.
The nucleophilic substitution reactions of the chlorosulfonyl group provide direct pathways to several stable and synthetically useful derivatives.
Sulfonamides : The reaction with primary or secondary amines is the most common method for preparing sulfonamides. rsc.org The resulting sulfonamide linkage is generally very stable.
Sulfonate Esters : The esterification of sulfonyl chlorides with alcohols or phenols is a standard procedure for synthesizing sulfonate esters. researchgate.net These esters are valuable as intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent substitution reactions. chempedia.info
Sulfonyl Hydrazides : Reaction of a sulfonyl chloride with hydrazine (B178648) (H₂N-NH₂) yields the corresponding sulfonyl hydrazide. These derivatives are stable compounds and can serve as precursors for a variety of heterocyclic compounds and other functional groups.
Table 1: Derivative Formation from the Chlorosulfonyl Moiety
| Nucleophile | Reagent Class | Product Class | General Reaction |
|---|---|---|---|
| R-NH₂ (Primary Amine) | Amines | N-Substituted Sulfonamide | Ar-SO₂Cl + 2 R-NH₂ → Ar-SO₂NH-R + R-NH₃⁺Cl⁻ |
| R₂NH (Secondary Amine) | Amines | N,N-Disubstituted Sulfonamide | Ar-SO₂Cl + 2 R₂NH → Ar-SO₂NR₂ + R₂NH₂⁺Cl⁻ |
| R-OH (Alcohol) | Alcohols | Sulfonate Ester | Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + Base·HCl |
| H₂N-NH₂ (Hydrazine) | Hydrazines | Sulfonyl Hydrazide | Ar-SO₂Cl + 2 H₂N-NH₂ → Ar-SO₂NHNH₂ + H₂N-NH₃⁺Cl⁻ |
The sulfonyl chloride group can be reduced to lower oxidation states of sulfur, providing access to different classes of organosulfur compounds.
Common reduction methods for aromatic sulfonyl chlorides include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or zinc dust with acid, which typically convert the sulfonyl chloride to the corresponding thiol (Ar-SH). taylorfrancis.com Catalytic hydrogenation using a palladium catalyst in the presence of a base can also achieve this transformation. taylorfrancis.comgoogle.com Milder reducing agents or different reaction conditions can lead to other products. For instance, reduction with triphenylphosphine (B44618) can yield thiols, while sodium triselenoborohydride has been used to convert aromatic sulfonyl chlorides into disulfides (Ar-S-S-Ar). tandfonline.comresearchgate.net It is also possible to synthesize sulfinamides through an in-situ reduction process. nih.gov
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) of this compound is a second site for chemical modification, primarily through reactions involving the hydroxyl group or the carbonyl carbon.
Esterification : Carboxylic acids react with alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to form esters. masterorganicchemistry.com This reversible reaction, known as the Fischer esterification, is driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Phenoxyalkanoic acids can be readily esterified under these standard conditions. google.comresearchgate.net
Amidation : The direct reaction of a carboxylic acid with an amine to form an amide is possible but typically requires high temperatures to remove the water byproduct. More commonly, the carboxylic acid is first "activated" to make it more electrophilic. researchgate.net This can be achieved by converting it to an acyl chloride or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This activated intermediate then reacts readily with an amine to form the stable amide bond. mdpi.com
Acyl Halide Formation : The hydroxyl group of a carboxylic acid can be replaced by a halide to form a highly reactive acyl halide. The most common reagent for this transformation is thionyl chloride (SOCl₂), which converts carboxylic acids into acyl chlorides. chemistrysteps.comlibretexts.orgyoutube.comcommonorganicchemistry.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.com
Anhydride Formation : Acid anhydrides can be prepared from carboxylic acids through several methods. A common laboratory synthesis involves the reaction of an acyl chloride with a carboxylate salt. vedantu.comnih.gov Alternatively, dehydration of two carboxylic acid molecules, often using a powerful dehydrating agent, can yield a symmetric anhydride. nih.govacs.org
Table 2: Derivative Formation from the Carboxylic Acid Functionality
| Reagent(s) | Product Class | General Transformation |
|---|---|---|
| R'-OH, H⁺ (catalyst) | Ester | R-COOH → R-COOR' |
Decarboxylation Pathways
The decarboxylation of this compound involves the loss of carbon dioxide from the propanoic acid side chain. Generally, the decarboxylation of simple alkanoic acids requires high temperatures and is often facilitated by catalysts. For aromatic carboxylic acids, the reaction conditions can be influenced by the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the chlorosulfonyl group would likely influence the stability of any charged intermediates.
Decarboxylation could potentially proceed through a thermal mechanism, although this would likely require harsh conditions. Catalytic methods, employing transition metal catalysts, are known to facilitate decarboxylation of aromatic carboxylic acids under milder conditions. The specific conditions and mechanisms for the decarboxylation of this particular molecule have not been detailed in available literature.
Reactivity of the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is a key structural feature that can undergo specific chemical transformations.
Cleavage Reactions of the Ether Bond
The ether bond in phenoxy derivatives can be cleaved under stringent conditions, typically involving strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the cleavage typically results in a phenol (B47542) and an alkyl halide, as the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. youtube.comlibretexts.org
For this compound, treatment with a strong acid like HI would be expected to yield 4-(chlorosulfonyl)phenol and 3-iodopropanoic acid. The general mechanism is as follows:
Protonation of the ether oxygen by the strong acid.
Nucleophilic attack of the iodide ion on the methylene (B1212753) carbon adjacent to the oxygen, leading to the cleavage of the C-O bond.
It is important to note that diaryl ethers are generally resistant to cleavage by acids. libretexts.orglibretexts.org
Electrophilic Aromatic Substitution on the Phenoxy Ring
The phenoxy ring in this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents on the ring, the ether linkage (-O-CH2CH2COOH) and the chlorosulfonyl group (-SO2Cl), will direct the position of incoming electrophiles. The ether group is an ortho-, para-director and an activating group due to the lone pairs on the oxygen atom that can be delocalized into the ring. Conversely, the chlorosulfonyl group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature.
Given the opposing directing effects of these two groups, the outcome of an electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile. The strong deactivating effect of the chlorosulfonyl group would make the ring significantly less reactive towards electrophiles compared to unsubstituted benzene.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. jocpr.commdpi.com The functional groups present in this compound, namely the carboxylic acid and the sulfonyl chloride, could potentially participate in various MCRs.
For instance, the carboxylic acid functionality could be utilized in Passerini or Ugi reactions, which are prominent isocyanide-based MCRs. mdpi.comnih.gov The sulfonyl chloride group is a reactive moiety that can readily react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. This reactivity could be harnessed in the design of novel MCRs. However, specific examples of multi-component reactions involving this compound as a reactant are not documented in the available literature.
Mechanistic Studies of Key Transformation Pathways
Derivatives and Analogues of 3 4 Chlorosulfonyl Phenoxy Propanoic Acid: Design and Synthesis
Systematic Modification of the Propanoic Acid Chain
The three-carbon propanoic acid chain is a key target for structural variation. Alterations in its length, stereochemistry, and substitution pattern can lead to a diverse range of analogues.
Altering the length of the carboxylic acid side chain is a fundamental approach to creating analogues. Homologation, the process of adding or removing methylene (B1212753) (-CH2-) units, can produce acetic acid (n=1) or butanoic acid (n=3) derivatives, thereby changing the flexibility and spatial orientation of the terminal carboxyl group.
Synthetic routes to these analogues typically involve the reaction of 4-chlorosulfonylphenol with an appropriate haloalkanoic acid ester, followed by hydrolysis. For example, reaction with ethyl bromoacetate (B1195939) would yield the corresponding phenoxyacetic acid derivative after hydrolysis.
Table 1: Chain Length Analogues of 3-[4-(chlorosulfonyl)phenoxy]propanoic acid
| Analogue Name | Chain Length (n) | Structure |
|---|---|---|
| 2-[4-(chlorosulfonyl)phenoxy]acetic acid | 1 | O=S(Cl)(=O)c1ccc(OCC(=O)O)cc1 |
| This compound | 2 | O=S(Cl)(=O)c1ccc(OCCC(=O)O)cc1 |
| 4-[4-(chlorosulfonyl)phenoxy]butanoic acid | 3 | O=S(Cl)(=O)c1ccc(OCCCC(=O)O)cc1 |
The propanoic acid chain allows for the introduction of a chiral center, most commonly at the alpha-position (C2). Such molecules exhibit chirality, and it has been demonstrated in related phenoxy propanoic acid herbicides that often only one stereoisomer, the R-enantiomer, possesses the desired biological activity. google.comgoogleapis.com Therefore, the synthesis of enantiomerically pure forms is of significant interest.
Asymmetric synthesis or chiral resolution of a racemic mixture are common methods to obtain specific stereoisomers. For instance, starting with an optically active precursor like (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid allows for the synthesis of the corresponding (R)-enantiomer of the final product. jlu.edu.cneuropa.eu
Table 2: Stereoisomers of 2-[4-(chlorosulfonyl)phenoxy]propanoic acid
| Isomer | Configuration at C2 | Structure |
|---|---|---|
| (R)-2-[4-(chlorosulfonyl)phenoxy]propanoic acid | R | CC@@HO)Oc1ccc(cc1)S(=O)(=O)Cl |
| (S)-2-[4-(chlorosulfonyl)phenoxy]propanoic acid | S | CC@HO)Oc1ccc(cc1)S(=O)(=O)Cl |
Introducing substituents at the alpha (α) and beta (β) positions of the propanoic acid chain is another strategy for creating structural diversity. Alkyl, aryl, or functional groups can be added to these positions to alter the steric and electronic properties of the molecule. For example, the synthesis of β,β-diphenyl propionic acid amides has been explored for related compounds. orientjchem.org The introduction of a methyl group at the α-position, as seen in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, is a common modification. orientjchem.org
Synthesis can be achieved through various classical organic reactions, such as the alkylation of enolates derived from the corresponding ester of this compound.
Table 3: Examples of Substituted Propanoic Acid Analogues
| Position of Substitution | Substituent | Example Analogue Name |
|---|---|---|
| Alpha (α) | Methyl | 2-methyl-3-[4-(chlorosulfonyl)phenoxy]propanoic acid |
| Beta (β) | Phenyl | 3-phenyl-3-[4-(chlorosulfonyl)phenoxy]propanoic acid |
| Alpha (α), Beta (β) | Methyl, Phenyl | 2-methyl-3-phenyl-3-[4-(chlorosulfonyl)phenoxy]propanoic acid |
Structural Diversification of the Phenoxy Moiety
The phenoxy ring system provides a broad canvas for structural modification, including the introduction of various substituents or its complete replacement with heterocyclic systems.
The placement of additional substituents on the phenoxy ring can significantly impact the molecule's electronic properties, conformation, and potential for intermolecular interactions. Structure-activity relationship (SAR) studies on analogous compounds have shown that electron-withdrawing groups (like halogens) or electron-donating groups (like methyl or methoxy) can modulate activity. drugdesign.org
Table 4: Influence of Aryl Substituents on Molecular Properties
| Substituent (R) | Position | Potential Effect | Example Compound Name |
|---|---|---|---|
| Chloro (Cl) | Ortho to ether linkage | Electron-withdrawing, steric hindrance | 3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid |
| Methyl (CH₃) | Meta to ether linkage | Electron-donating, increased lipophilicity | 3-[3-methyl-4-(chlorosulfonyl)phenoxy]propanoic acid |
| Methoxy (OCH₃) | Ortho to ether linkage | Electron-donating, potential H-bond acceptor | 3-[2-methoxy-4-(chlorosulfonyl)phenoxy]propanoic acid |
Replacing the phenoxy ring with a heterocyclic system is a powerful strategy for structural diversification. Heterocycles can introduce heteroatoms (N, S, O) that can act as hydrogen bond donors or acceptors, potentially altering the molecule's binding characteristics and solubility.
Synthetic approaches often involve coupling a heterocyclic alcohol (a "heterocyclic phenol") with a suitable propanoic acid derivative. For example, analogues where the phenoxy group is replaced by systems like pyridine (B92270), furan, benzothiazole, or indoline (B122111) have been synthesized in related compound classes. google.comresearchgate.net The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.com
Table 5: Examples of Heterocyclic Analogues
| Heterocyclic Ring | Example Analogue Name |
|---|---|
| Furan | 3-[5-(chlorosulfonyl)furan-2-yloxy]propanoic acid |
| Pyridine | 3-[5-(chlorosulfonyl)pyridin-2-yloxy]propanoic acid |
| Thiophene | 3-[5-(chlorosulfonyl)thiophen-2-yloxy]propanoic acid |
| Indoline | 3-(1-chlorosulfonylindolin-5-yloxy)propanoic acid |
Derivatization of the Chlorosulfonyl Group for Functionalization
The chlorosulfonyl (-SO₂Cl) group is a highly reactive electrophile, making it an excellent handle for introducing diverse functionalities. Its reaction with nucleophiles, primarily amines, is a cornerstone of sulfonamide chemistry. This reactivity allows for the systematic modification of the parent molecule to generate a wide array of derivatives.
The synthesis of sulfonamide libraries from aryl sulfonyl chlorides is a well-established and robust process in medicinal chemistry. nih.govmdpi.com The general method involves the nucleophilic reaction between the sulfonyl chloride and a primary or secondary amine. mdpi.com This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct that is formed. nih.gov
The versatility of this reaction allows for the creation of a large library of compounds from a single sulfonyl chloride precursor by using a diverse collection of amine building blocks. The reaction can be performed with various aliphatic and aromatic amines, enabling fine-tuning of the physicochemical properties of the resulting sulfonamide derivatives. For a precursor like this compound, a library of N-substituted sulfonamides can be readily generated. The general scheme for this synthesis is shown below:
Scheme 1: General reaction for the synthesis of a sulfonamide library from this compound and various primary (R¹NH₂) or secondary (R¹R²NH) amines.
The table below illustrates a representative, though not exhaustive, selection of potential sulfonamide derivatives that could be synthesized from this compound using this method.
| Amine Reactant | Resulting Sulfonamide Derivative Name |
| Ammonia | 3-(4-(sulfamoyl)phenoxy)propanoic acid |
| Benzylamine | 3-(4-(N-benzylsulfamoyl)phenoxy)propanoic acid |
| Aniline | 3-(4-(N-phenylsulfamoyl)phenoxy)propanoic acid |
| Morpholine | 3-(4-(morpholinosulfonyl)phenoxy)propanoic acid |
| Piperidine | 3-(4-(piperidine-1-sulfonyl)phenoxy)propanoic acid |
The chlorosulfonyl group is also a precursor for the synthesis of more complex structures, including sulfonylureas and hybrid molecules that incorporate a sulfonamide linkage.
Sulfonylureas are a class of compounds characterized by the R-SO₂-NH-C(O)-NR'R'' structure. A common synthetic route to sulfonylureas involves the reaction of a sulfonamide with an isocyanate. researchgate.netarabjchem.org Therefore, to synthesize a sulfonylurea derivative from this compound, a two-step process is typically employed:
First, the sulfonyl chloride is converted to the primary sulfonamide, 3-(4-(sulfamoyl)phenoxy)propanoic acid, by reaction with ammonia.
Next, the resulting sulfonamide is reacted with an appropriate isocyanate (R-N=C=O) in the presence of a base to form the desired sulfonylurea.
Sulfonamide-containing hybrid molecules are compounds designed by combining two or more distinct pharmacophoric units into a single molecule. This strategy is employed to develop multifunctional molecules that may interact with multiple biological targets. The sulfonamide linkage serves as a stable and synthetically accessible covalent linker. Starting with this compound, hybrid molecules can be designed by reacting the sulfonyl chloride group with an amine that is itself part of another bioactive scaffold.
The table below outlines the precursors that would be involved in the synthesis of sulfonylurea and sulfonamide hybrids starting from this compound.
| Target Molecule Type | Step 1 Intermediate | Step 2 Reactant |
| Sulfonylurea | 3-(4-(sulfamoyl)phenoxy)propanoic acid | Cyclohexyl isocyanate |
| Sulfonamide Hybrid | This compound | 4-Aminobenzoic acid |
| Sulfonamide Hybrid | This compound | 2-Aminothiazole |
Conjugation Strategies for this compound Derivatives
Conjugation is the process of covalently linking a molecule to another chemical entity, such as a protein, a polymer like polyethylene (B3416737) glycol (PEG), or a fluorescent dye. The bifunctional nature of this compound offers two distinct handles for conjugation strategies: the chlorosulfonyl group and the carboxylic acid group.
The chlorosulfonyl group provides a direct route for conjugation to molecules containing primary or secondary amine groups. The reaction forms a highly stable sulfonamide bond. This is a common strategy for labeling proteins, as the amine groups of lysine (B10760008) side chains can react with the sulfonyl chloride under appropriate pH conditions.
The carboxylic acid group offers an alternative or complementary conjugation pathway. It can be activated (e.g., using carbodiimide (B86325) chemistry like EDC/NHS) to form an active ester, which then readily reacts with primary amines to form a stable amide bond. This is another widely used method for bioconjugation.
The presence of these two functional groups allows for orthogonal conjugation strategies, where each group can be reacted independently with different partners, enabling the synthesis of complex, multi-component molecular systems.
Computational Chemistry Investigations of 3 4 Chlorosulfonyl Phenoxy Propanoic Acid
Molecular Dynamics Simulations and Conformational Analysis
Intermolecular Interactions and Solvent Effects:Studies detailing simulations of this compound's behavior in different solvents, including analysis of radial distribution functions or hydrogen bonding interactions, are not available in the scientific literature.
To generate the requested content would require performing novel, unpublished research, which is beyond the scope of this service. All responses must be based on existing and verifiable information.
Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Analogues
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, enabling the prediction of the biological activity of chemical compounds based on their molecular structures. For analogues of 3-[4-(chlorosulfonyl)phenoxy]propanoic acid, these computational techniques are employed to build models that correlate structural features with specific biological outcomes, thereby guiding the design of new molecules with enhanced potency and selectivity. nih.gov The process involves generating molecular descriptors, developing predictive models, and then using these models for computational screening and the design of virtual libraries. nih.gov
Development of Molecular Descriptors
Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. For this compound and its analogues, these descriptors form the foundation of QSAR modeling. Key descriptors can be calculated to understand the molecule's behavior. For instance, properties such as molecular weight, LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the count of hydrogen bond donors and acceptors are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. growingscience.com
Four-dimensional QSAR (4D-QSAR) analysis, which accounts for ligand conformational flexibility and multiple alignment possibilities, has proven effective for flexible molecules like propanoic acid analogues. nih.gov This methodology helps in constructing robust 3D pharmacophore models even when the receptor's geometry is unknown. nih.gov
Below is a table of computationally predicted molecular descriptors for the parent compound, this compound.
| Property Name | Property Value | Reference |
| Molecular Formula | C9H9ClO4S | uni.lu |
| Molecular Weight | 248.68 g/mol | |
| XLogP3 | 1.5 | uni.lu |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 247.991006 g/mol | nih.gov |
| Topological Polar Surface Area | 86.2 Ų | |
| Heavy Atom Count | 15 |
These descriptors serve as the independent variables in QSAR equations, where the dependent variable is a measure of biological activity, such as IC50 or EC50 values.
Computational Screening and Virtual Library Design
Computational screening, or virtual screening, utilizes QSAR models and pharmacophores to rapidly assess large libraries of chemical compounds for their potential biological activity. This process significantly reduces the time and cost associated with experimental screening. For analogues of this compound, a virtual library can be designed by systematically modifying its chemical structure. For example, the chlorosulfonyl group, the phenoxy ring, and the propanoic acid chain can be altered with different substituents to explore the chemical space.
The workflow for such a study would typically involve:
Scaffold Selection : Starting with the this compound core structure.
Library Enumeration : Creating a virtual library of analogues by adding various functional groups at specified modification points.
Descriptor Calculation : Computing relevant molecular descriptors for each analogue in the library.
Activity Prediction : Applying a pre-established QSAR model to predict the biological activity of each analogue.
Filtering and Prioritization : Filtering the library based on predicted activity, drug-likeness criteria (like Lipinski's rule of five), and ADME/toxicity profiles to select a smaller, more promising set of compounds for synthesis and experimental testing. core.ac.uk
This approach has been successfully applied to identify novel agonists for targets like the free fatty acid receptor 4 (FFA4) by screening libraries of phenylpropanoic acid derivatives. researchgate.net
Molecular Docking and Ligand-Target Interaction Analysis for Mechanistic Insights
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is extensively used to gain mechanistic insights into how ligands like this compound and its analogues interact with biological targets at a molecular level.
Modeling Binding Modes with Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism and are key targets for metabolic diseases. nih.gov The PPAR family has three main isotypes: PPARα, PPARβ/δ, and PPARγ. nih.gov The PPAR ligand-binding domain (LBD) features a large, flexible 'Y'-shaped pocket that can accommodate a variety of structurally diverse ligands. nih.govelifesciences.org
Docking studies of various ligands into the PPARγ LBD have revealed a canonical binding mode. Typically, the acidic headgroup of the ligand (like the carboxylic acid of the propanoic acid moiety) forms hydrogen bonds with key amino acid residues, including Ser289, His323, His449, and Tyr473, in the activation-function 2 (AF-2) helix region. researchgate.net The hydrophobic tail of the ligand then occupies the deeper, more hydrophobic portions of the pocket.
For this compound, a hypothetical docking pose would place the propanoic acid group to form these critical hydrogen bonds. The phenoxy portion and the chlorosulfonyl group would extend into the hydrophobic pocket, making van der Waals and potentially specific electrostatic interactions. The bulky and electronegative chlorosulfonyl group could form interactions that influence the ligand's binding affinity and its functional effect (agonist, partial agonist, or antagonist). mdpi.com
Table of Key Interacting Residues in the PPARγ Ligand Binding Pocket for Known Agonists
| Interacting Residue | Type of Interaction | Reference |
| Cys285 | Hydrophobic/Covalent | mdpi.com |
| Arg288 | Hydrogen Bond | cnr.it |
| Ser289 | Hydrogen Bond | researchgate.net |
| His323 | Hydrogen Bond | researchgate.net |
| His449 | Hydrogen Bond | researchgate.net |
| Tyr473 | Hydrogen Bond | researchgate.net |
Exploration of Interactions with Free Fatty Acid Receptor 4 (FFA4)
Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, is a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids. nih.gov It has emerged as an attractive therapeutic target for type 2 diabetes and other metabolic disorders. nih.govnih.gov Phenylpropanoic acid derivatives have been extensively explored as FFA4 agonists. researchgate.netnih.gov
Since a crystal structure for FFA4 is not always available, homology modeling is often used to build a 3D model of the receptor, which can then be used for docking studies. nih.gov Docking simulations of phenylpropanoic acid analogues into FFA4 models suggest that the carboxylic acid moiety is essential for activity, forming a crucial salt bridge or hydrogen bond interaction with positively charged residues like arginine or lysine (B10760008) in the binding pocket. mdpi.com
In the case of this compound, the propanoic acid group would likely anchor the molecule in the binding site through these charge-based interactions. The phenoxy ring would engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine within the transmembrane helices. mdpi.com The specific orientation and interactions of the chlorosulfonyl group would be critical in determining the compound's selectivity and potency for FFA4 over other related receptors like FFA1. nih.govnih.gov
Computational Studies of Chloride Channel Modulation
Computational methods are also used to understand how small molecules modulate the function of ion channels. The skeletal muscle chloride channel, ClC-1, is crucial for regulating muscle excitability. Studies on close structural analogues of this compound, such as 2-(4-chlorophenoxy)propionic acid (CPP), have provided significant insights into chloride channel modulation. nih.gov
Experimental and computational evidence suggests that CPP does not act as a simple pore blocker. Instead, it modulates the gating of the ClC-1 channel. nih.gov It is proposed that the molecule binds to a site within the channel protein that reduces the affinity for the activating Cl- ion. nih.gov This allosteric modulation means that a higher concentration of chloride is required to open the channel. nih.gov
For this compound, computational studies could explore its potential to bind to similar sites on ClC-1 or other chloride channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). nih.gov Docking simulations could identify putative binding pockets, and molecular dynamics simulations could elucidate how the ligand's presence alters the conformational dynamics of the channel, leading to changes in its gating behavior. The presence of the sulfonyl group, compared to the simple chloro-analogue, could introduce additional interactions, potentially altering the potency or mechanism of channel modulation.
Advanced Applications in Organic Synthesis and Chemical Biology Tools
3-[4-(chlorosulfonyl)phenoxy]propanoic acid as a Building Block in Complex Molecule Synthesis
The presence of two distinct functional groups allows for a wide range of chemical transformations, making this compound an attractive starting material for the synthesis of intricate molecules, including macrocycles and derivatives of natural products.
Macrocycles and other constrained structures are of significant interest in medicinal chemistry and materials science due to their unique conformational properties. The architecture of this compound is well-suited for constructing such systems. The carboxylic acid can be converted into an ester or amide, while the chlorosulfonyl group can react with amines or alcohols to form stable sulfonamides or sulfonate esters, respectively.
By reacting the compound with a linker molecule containing two complementary functional groups (e.g., a diamine, diol, or amino acid), macrocyclization can be achieved. The reaction sequence can be controlled by leveraging the different reactivities of the chlorosulfonyl and carboxylic acid groups, allowing for a stepwise approach to building the macrocyclic framework. This strategy provides a pathway to novel cyclic structures with potential applications in host-guest chemistry, catalysis, and drug design.
Table 1: Potential Macrocyclization Strategies
| Reactant 1 | Reactant 2 (Linker) | Resulting Linkages | Potential Macrocycle Type |
| This compound | Diamine (e.g., 1,6-hexanediamine) | Amide and Sulfonamide | Cyclophane-type structure |
| This compound | Amino acid (e.g., Glycine) | Amide and Sulfonamide | Peptidomimetic macrocycle |
| This compound | Diol (e.g., 1,4-butanediol) | Ester and Sulfonate Ester | Macrocyclic ester/sulfonate |
| This compound | Amino alcohol (e.g., Ethanolamine) | Amide and Sulfonate Ester or Ester and Sulfonamide | Mixed-linkage macrocycle |
While not a natural product itself, this compound can be used as a versatile synthetic fragment to modify existing natural product scaffolds. This approach, often termed "scaffold hopping" or derivatization, is a powerful strategy in medicinal chemistry to enhance the biological activity, selectivity, or pharmacokinetic properties of a parent natural product.
The chlorosulfonyl group can be selectively reacted with nucleophilic sites (such as hydroxyl or amino groups) commonly found in natural products like alkaloids, terpenes, and polyketides. This introduces the phenoxypropanoic acid moiety, which can serve multiple purposes:
As a Linker: The terminal carboxylic acid can be further functionalized, allowing the attachment of other molecules, such as polymers (e.g., PEG) or targeting ligands.
As a Pharmacophore: The aryl sulfonamide or sulfonate ester group can form key interactions with biological targets, potentially altering the mode of action or improving binding affinity.
To Modulate Physicochemical Properties: The addition of this fragment can change the solubility, lipophilicity, and metabolic stability of the parent natural product.
Chemical Biology Probes Derived from this compound
Chemical biology relies on custom-designed molecules to probe and understand complex biological systems. The dual reactivity of this compound makes it an ideal platform for synthesizing such probes.
To study the mechanism of action, distribution, and target engagement of bioactive molecules, researchers often employ tagged or labeled analogues. Reporter tags such as fluorophores, biotin, or isotopically labeled groups can be attached to a parent molecule. The functional handles of this compound provide convenient points for such conjugation.
The highly reactive chlorosulfonyl group is particularly effective for coupling with amine-functionalized tags to form robust sulfonamide linkages. Alternatively, the carboxylic acid can be activated and coupled with amine- or alcohol-containing tags using standard bioconjugation techniques. This allows the compound to function as a bifunctional linker, connecting a molecule of interest to a reporter tag for use in applications like fluorescence microscopy, affinity purification, or mass spectrometry-based proteomics.
Table 2: Examples of Tag Conjugation
| Reporter Tag | Functional Group on Tag | Conjugation Site on Acid | Resulting Linkage |
| Biotin-amine | Primary Amine | Chlorosulfonyl | Sulfonamide |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | (After reduction of acid to amine) | Thiourea |
| Propargylamine (B41283) | Primary Amine | Carboxylic Acid | Amide |
| Azido-PEG-Amine | Primary Amine | Chlorosulfonyl | Sulfonamide |
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for biological applications. organic-chemistry.orgsigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. sigmaaldrich.comissuu.com
This compound can be readily converted into a valuable click chemistry precursor. By modifying either the carboxylic acid or the chlorosulfonyl group, an azide (B81097) or an alkyne handle can be introduced.
Modification of the Carboxylic Acid: Standard amide coupling with an azide- or alkyne-containing amine (e.g., propargylamine or 3-azidopropan-1-amine) yields a precursor where the chlorosulfonyl group remains available for reaction with a target molecule.
Modification of the Chlorosulfonyl Group: Reaction with an azide- or alkyne-containing amine or alcohol installs the click handle at the sulfonyl position, leaving the carboxylic acid free for subsequent conjugation.
These precursors serve as powerful bifunctional linkers. They can first be attached to a protein, nucleic acid, or other biomolecule via one functional group. The newly installed azide or alkyne then serves as a versatile handle for the subsequent, highly specific attachment of reporter molecules, imaging agents, or other probes via a click reaction. researchgate.net
Table 3: Synthesis of Click Chemistry Precursors
| Reagent | Modification Site | Product Functionality |
| Propargylamine | Carboxylic Acid | Alkyne-functionalized sulfonamide precursor |
| 3-Azidopropan-1-amine | Carboxylic Acid | Azide-functionalized sulfonamide precursor |
| Propargyl alcohol | Chlorosulfonyl | Alkyne-functionalized carboxylic acid precursor |
| 2-Azidoethan-1-ol | Chlorosulfonyl | Azide-functionalized carboxylic acid precursor |
Future Research Directions and Emerging Methodologies
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Traditional batch syntheses of aryl sulfonyl chlorides often involve hazardous reagents, exothermic reactions, and complex purification procedures. rsc.orgacs.org Emerging research is focused on developing more efficient, safer, and environmentally benign synthetic routes. A primary area of development is continuous flow chemistry. rsc.org This methodology offers superior control over reaction parameters such as temperature and reaction time, which is critical for managing highly exothermic processes like chlorosulfonation. rsc.orgmdpi.com The use of small-volume continuous flow reactors enhances safety by minimizing the volume of hazardous materials at any given time and allows for rapid optimization of reaction conditions. rsc.org
Another promising approach is the development of aqueous-based processes. acs.org Conducting the synthesis in water can mitigate the issues associated with volatile organic solvents and simplify product isolation, as many sulfonyl chlorides have low solubility in water and precipitate directly from the reaction mixture in high purity. acs.org These aqueous methods are not only safer and more robust but also offer significant environmental benefits and easier scalability. acs.org
Interactive Table: Comparison of Synthetic Methodologies for Aryl Sulfonyl Chlorides
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Aqueous Process Chemistry |
|---|---|---|---|
| Process Control | Limited control over exotherms | Precise control over temperature and residence time rsc.org | Good thermal control due to water's heat capacity |
| Safety | Higher risk due to large volumes of hazardous reagents rsc.org | Inherently safer due to small reactor volumes rsc.org | Improved safety by avoiding volatile organic solvents acs.org |
| Efficiency/Yield | Variable yields, often impacted by difficult isolation acs.org | High space-time yields achievable rsc.org | Good yields through direct product precipitation acs.org |
| Scalability | Challenging due to heat transfer limitations acs.org | Readily scalable by extending operation time | Can be readily scaled up acs.org |
| Environmental Impact | High effluent load from organic solvents and acids acs.org | Reduced solvent waste | Significantly lower environmental footprint acs.org |
Integration of Artificial Intelligence and Machine Learning in Derivative Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design in pharmaceutical and materials science. nih.govmdpi.com These technologies can be applied to "3-[4-(chlorosulfonyl)phenoxy]propanoic acid" to design novel derivatives with tailored properties. Generative AI models, for instance, can explore vast chemical spaces to propose new molecular structures based on the core scaffold of the parent compound. nih.gov
By training deep neural networks on large datasets of chemical structures and their associated biological activities or material properties, researchers can create predictive models. mdpi.com These models can then screen virtual libraries of derivatives of "this compound" to identify candidates with a high probability of success, significantly reducing the time and cost associated with experimental screening. nih.gov The integration of AI with automated synthesis platforms creates a closed-loop "design-make-test-analyze" cycle, accelerating the discovery of new molecules. nih.gov
Interactive Table: Applications of AI/ML in Derivative Design
| AI/ML Methodology | Application in Derivative Design | Potential Outcome for Derivatives |
|---|---|---|
| Generative Models (e.g., RNNs, GANs) | De novo design of novel molecular structures. nih.govxjtlu.edu.cn | Identification of unique scaffolds with desired properties. |
| Deep Neural Networks (DNNs) | Predicting biological activity, toxicity, and physicochemical properties. mdpi.com | Prioritization of candidates for synthesis and testing. |
| Active Learning | Efficiently searching large virtual libraries for promising compounds. nih.gov | Faster identification of hit compounds from vast chemical spaces. nih.gov |
| Retrosynthesis Prediction | Predicting viable synthetic routes for designed molecules. mdpi.com | Ensuring that novel designed derivatives are synthetically accessible. |
Advanced Spectroscopic Characterization for Elucidating Reaction Intermediates
A complete understanding of a chemical reaction requires the characterization of its intermediates, which are often transient and highly reactive. nih.gov Advanced spectroscopic techniques are crucial for elucidating the complex reaction pathways involving "this compound." For example, reactions involving sulfonyl chlorides can proceed through various mechanisms, and identifying the specific intermediates is key to optimizing reaction conditions for selectivity and yield. mdpi.com
Techniques such as infrared ion spectroscopy (IRIS) allow for the structural characterization of gas-phase ions, providing a powerful tool to study reactive intermediates in the absence of solvent effects. nih.gov In-situ monitoring using methods like Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can track the progress of a reaction in real-time, allowing for the observation and characterization of intermediate species as they form and are consumed. acs.org The application of these advanced methods can provide unprecedented insight into the mechanisms of sulfonamide formation or other reactions involving the sulfonyl chloride group, resolving long-standing questions about whether pathways are SN1-like or SN2-like under various conditions. nih.gov
Interactive Table: Spectroscopic Techniques for Intermediate Characterization
| Technique | Information Provided | Relevance to Reaction Mechanisms |
|---|---|---|
| Infrared Ion Spectroscopy (IRIS) | Vibrational spectra and structure of isolated, transient ions. nih.gov | Provides direct structural evidence for proposed cationic or other reactive intermediates. nih.gov |
| In-situ NMR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. acs.org | Allows for kinetic analysis and direct observation of intermediate buildup and decay. acs.org |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Detection and mass analysis of charged intermediates. asianpubs.org | Helps identify the elemental composition of transient species in solution. |
| Stopped-Flow Spectroscopy | Kinetic data on fast reaction steps. | Measures the rates of formation and decay of short-lived intermediates. |
Multiscale Modeling Approaches for Complex Reaction Systems
To fully optimize the synthesis and application of "this compound," a comprehensive understanding of the reaction system across different scales is necessary. Multiscale modeling integrates computational methods that operate at various levels of detail, from the quantum mechanical behavior of electrons to the fluid dynamics of a large-scale reactor.
At the smallest scale, quantum mechanics (QM) calculations can elucidate reaction mechanisms, determine transition state energies, and predict selectivity. This information can then be used to develop parameters for molecular dynamics (MD) simulations, which model the behavior of thousands of molecules to predict bulk properties like solubility and diffusion rates. Finally, this molecular-level understanding can inform continuum models, such as computational fluid dynamics (CFD), used to simulate and optimize the performance of an entire reactor, including heat and mass transfer. mdpi.com This integrated approach is particularly valuable for optimizing the novel continuous flow systems being developed for sulfonyl chloride synthesis. mdpi.com
Interactive Table: Levels of Multiscale Modeling for Reaction Systems
| Modeling Scale | Computational Method | Focus of Investigation | Application to Synthesis |
|---|---|---|---|
| Quantum/Electronic | Density Functional Theory (DFT) | Bond breaking/forming, reaction pathways, transition states. | Predicting reaction feasibility and selectivity. |
| Molecular/Atomic | Molecular Dynamics (MD) | Solvent effects, diffusion, intermolecular interactions. | Understanding solubility and transport phenomena. |
| Mesoscopic | Coarse-Grained Simulations | Behavior of large molecular assemblies. | Modeling precipitation and crystallization processes. |
| Continuum/Reactor | Computational Fluid Dynamics (CFD) | Fluid flow, heat transfer, mass transport in a reactor. mdpi.com | Optimizing reactor design and operating conditions. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
